1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is a chiral compound featuring a piperidine ring substituted with an amine group at the 3R position and a 2,2-dimethylpropan-1-one moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and steric hindrance from the geminal dimethyl groups. These interactions suggest its role in competitive enzyme inhibition, though further in vivo validation is required.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
XOXLNGPFBITEHA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 3-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison Table :
Aryl-Substituted 2,2-Dimethylpropan-1-one Derivatives
Examples :
Key Differences :
- Substituents: Aromatic halogens (Cl, Br) or epoxide groups replace the aminopiperidine moiety.
- Applications : These compounds serve as intermediates in organic synthesis rather than bioactive agents. For instance, 3ha and 3ia are synthesized via N-heterocyclic carbene-catalyzed decarboxylative alkylation, achieving 80% yields .
- Toxicity: Limited toxicological data exist for halogenated derivatives, though epoxide-containing analogs () may pose reactivity risks due to the strained oxirane ring.
Complex Heterocyclic Derivatives
Examples :
Structural and Functional Insights :
- Azepane-carbonyl derivative (): Introduces a seven-membered azepane ring fused to piperidine, increasing molecular weight (MW) and lipophilicity. This modification could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Spiro-sulfonyl derivative (): Incorporates a sulfonyl group and spiro ring system, likely improving target specificity (e.g., protease inhibition) but complicating synthesis due to stereochemical challenges.
Comparison Table :
Fragrance-Related Cyclic Ketones ()
Compounds like 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one are used in fragrances but differ significantly from the target compound due to:
- Cyclohexenyl groups replacing the piperidine moiety.
- Lack of amine functionality , rendering them unsuitable for enzyme inhibition.
- Toxicological Gaps: No data exist for four unsaturated analogs, highlighting the need for rigorous safety profiling in structurally related compounds .
Biological Activity
1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This compound is structurally related to various pharmacologically active substances, particularly in the realm of neuropharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.30 g/mol. The compound features a piperidine ring, which is significant for its interaction with various biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in neurotransmission. Its structural characteristics allow it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Effects
Several studies have documented the following biological activities:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : One study highlighted that compounds structurally similar to this compound exhibited potent DPP-IV inhibitory activity, which is relevant for managing diabetes and obesity due to the enzyme's role in glucose metabolism .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: DPP-IV Inhibitory Activity
A study on related compounds showed that modifications in the piperidine structure significantly influenced DPP-IV inhibition. The most effective derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 1.1 | High |
| Compound B | 5.4 | Moderate |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Studies
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties and ability to enhance cellular resilience against neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
